molecular formula C19H15NO B095268 N-PHENYL-BENZIMIDIC ACID PHENYL ESTER CAS No. 15940-86-0

N-PHENYL-BENZIMIDIC ACID PHENYL ESTER

Cat. No.: B095268
CAS No.: 15940-86-0
M. Wt: 273.3 g/mol
InChI Key: TYLYJDCHOAMDJM-UHFFFAOYSA-N
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Description

N-PHENYL-BENZIMIDIC ACID PHENYL ESTER is a chemical compound with the molecular formula C19H15NO It is known for its unique structure, which includes a benzenecarboximidic acid core with phenyl groups attached to both the nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-PHENYL-BENZIMIDIC ACID PHENYL ESTER typically involves the reaction of benzenecarboximidic acid with phenol in the presence of a dehydrating agent. Common dehydrating agents used in this reaction include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-PHENYL-BENZIMIDIC ACID PHENYL ESTER undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzenecarboximidic acid derivatives.

    Reduction: Reduction reactions can convert the ester to its corresponding amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Benzenecarboximidic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-PHENYL-BENZIMIDIC ACID PHENYL ESTER has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-PHENYL-BENZIMIDIC ACID PHENYL ESTER involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in chemical reactions, facilitating the formation of new bonds and the modification of existing structures. Its reactivity is influenced by the presence of the phenyl groups, which can stabilize intermediates and transition states during reactions.

Comparison with Similar Compounds

N-PHENYL-BENZIMIDIC ACID PHENYL ESTER can be compared with other similar compounds, such as:

    Benzenecarboximidic acid, N-phenyl-, methyl ester: This compound has a methyl group instead of a phenyl group attached to the oxygen atom, resulting in different reactivity and applications.

    Benzenecarboximidic acid, N-phenyl-, ethyl ester: Similar to the methyl ester, but with an ethyl group, leading to variations in physical properties and chemical behavior.

Properties

IUPAC Name

phenyl N-phenylbenzenecarboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO/c1-4-10-16(11-5-1)19(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLYJDCHOAMDJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345105
Record name Benzenecarboximidic acid, N-phenyl-, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15940-86-0
Record name Benzenecarboximidic acid, N-phenyl-, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-PHENYL-BENZIMIDIC ACID PHENYL ESTER
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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